molecular formula C13H13NO4 B1453103 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid CAS No. 860720-79-2

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid

Cat. No. B1453103
CAS RN: 860720-79-2
M. Wt: 247.25 g/mol
InChI Key: CNMYJOASVCUDNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline, the core structure of 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of this compound is 247.25 g/mol. The InChI code of the compound is 1S/C13H13NO4/c1-3-18-12-7-11 (13 (15)16)14-10-5-4-8 (17-2)6-9 (10)12/h4-7H,3H2,1-2H3, (H,15,16).


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols . For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions .


Physical And Chemical Properties Analysis

The physical form of this compound is solid.

Scientific Research Applications

Isolation from Plant Sources

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid, a type of quinoline-2-carboxylic acid, has been identified in plant species like Ephedra. Notably, in the Ephedra pachyclada ssp. sinaica, researchers isolated a new quinoline-2-carboxylic acid derivative, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, alongside other related compounds. This highlights the compound's presence and potential bioactive role in plant biochemistry (Starratt & Caveney, 1996).

Role in Medicinal Chemistry

Quinoline derivatives, such as this compound, are significant in medicinal chemistry, especially as antibacterial agents. A study synthesized and evaluated a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids for their antibacterial activity. The study found that certain derivatives showed equivalent antibacterial activity against various bacteria strains and a reduced potential for side effects compared to other quinolones (Sánchez et al., 1995).

Applications in Organic Synthesis

Quinoline derivatives are also pivotal in organic synthesis. For instance, the study of ethoxyquin salts in human lymphocytes in vitro revealed their potential use as preservatives, given their cytotoxicity and ability to induce apoptosis. This study is part of broader research aimed at finding new preservatives, given the adverse effects observed with feeds containing ethoxyquin (Blaszczyk & Skolimowski, 2007).

Fluorescent Properties for Biomedical Analysis

6-Methoxy-4-quinolone, a compound closely related to this compound, is recognized for its strong fluorescence across a wide pH range in aqueous media, making it a valuable fluorophore for biomedical analysis. Its stability against light and heat and its strong fluorescence in a broad pH range make it an excellent candidate for fluorescent labeling reagents in biomedical assays (Hirano et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-ethoxy-6-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-12-7-11(13(15)16)14-10-5-4-8(17-2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMYJOASVCUDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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